An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Properties, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of N-(2-Oxo-2-phenylethyl)formamide, a versatile bifunctional intermediate crucial for constructing complex molecular architectures, particularly within the domain of heterocyclic chemistry and drug development. As a molecule combining a phenacyl ketone moiety with a formamide group, it offers multiple reaction pathways for synthetic chemists. This document moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, and strategic application.
Core Molecular Profile and Physicochemical Properties
N-(2-Oxo-2-phenylethyl)formamide, also known as N-phenacylformamide, is a key organic building block. Its structure is characterized by an acetophenone core where the alpha-carbon is substituted with a formamide group. This arrangement makes it a valuable precursor for α-functionalized ketones and a variety of heterocyclic systems.
While extensive experimental data on its physical properties is not widely reported in common databases, its fundamental characteristics can be summarized.[1] The lack of a reported melting or boiling point suggests it may be primarily generated and used in situ or is an intermediate that is not routinely isolated and characterized for these specific properties.[1]
Table 1: Physicochemical and Computational Data for N-(2-Oxo-2-phenylethyl)formamide
| Property | Value | Source |
| IUPAC Name | N-(2-Oxo-2-phenylethyl)formamide | - |
| CAS Number | 73286-37-0 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [2] |
| Topological Polar Surface Area | 46.17 Ų | [2] |
| LogP (Calculated) | 0.6153 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis and Purification Protocol
The synthesis of N-(2-Oxo-2-phenylethyl)formamide is most logically achieved via the N-formylation of 2-aminoacetophenone. While various sophisticated formylating agents exist, a robust and scalable method utilizes the direct reaction with formic acid, often from the commercially available hydrochloride salt of the parent amine. This approach is rooted in the principles of nucleophilic acyl substitution.[3]
Experimental Protocol: Formylation of 2-Aminoacetophenone Hydrochloride
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone hydrochloride (1.0 eq).
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Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq), which will serve as both the formylating agent and the reaction solvent.
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Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
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Scientist's Insight: Driving the reaction with an excess of formic acid ensures complete consumption of the starting amine and pushes the equilibrium toward the product. The hydrochloride salt is often more stable and easier to handle than the free amine, and the formic acid is sufficiently acidic to liberate the free amine in situ for the reaction to proceed.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dilute the excess formic acid.
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Neutralization & Isolation: Slowly neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate until effervescence ceases. The N-(2-Oxo-2-phenylethyl)formamide product will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Caption: Reaction pathway for the synthesis of 5-phenyloxazole.
This reactivity profile makes N-(2-Oxo-2-phenylethyl)formamide a valuable precursor for libraries of compounds in medicinal chemistry, where the oxazole core is a common pharmacophore.
Safety and Handling
No specific toxicology data is available for N-(2-Oxo-2-phenylethyl)formamide. Therefore, it must be handled with the assumption that it is hazardous.
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General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation/Contact: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Analogy to Formamide: The parent compound, formamide, is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer. [4]Given the structural similarity, N-(2-Oxo-2-phenylethyl)formamide should be treated with a high degree of caution until specific toxicological data becomes available.
Conclusion
N-(2-Oxo-2-phenylethyl)formamide is a foundational building block in organic synthesis. While detailed experimental data on its physical properties are sparse, its synthesis is straightforward, and its spectroscopic characteristics can be confidently predicted. Its true power is realized in its application as a versatile precursor to a wide range of nitrogen-containing heterocycles, making it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its reactivity, combined with cautious handling, allows chemists to fully leverage its synthetic potential.
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